molecular formula C9H7F3N2O B2766529 (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol CAS No. 176640-04-3

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol

Cat. No.: B2766529
CAS No.: 176640-04-3
M. Wt: 216.163
InChI Key: QZAZXCJOBNXZHE-UHFFFAOYSA-N
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Description

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol is a compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to a phenyl ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the diazirine ring through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions. The phenyl ring is then introduced via a coupling reaction, followed by the addition of the methanol group through a reduction reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The diazirine ring can be reduced to form a more stable amine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)aldehyde or (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)carboxylic acid.

    Reduction: Formation of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a photoaffinity labeling reagent to study molecular interactions.

    Biology: Employed in the investigation of protein-ligand interactions and enzyme mechanisms.

    Medicine: Potential use in drug discovery and development due to its ability to form stable covalent bonds with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol exerts its effects involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, forming stable covalent linkages with nearby molecules. This property makes it an effective tool for studying molecular interactions and identifying binding sites on proteins and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

    (3-(Trifluoromethyl)-3H-diazirin-3-yl)benzene: Lacks the methanol group, making it less versatile in certain applications.

    (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)amine: Contains an amine group instead of a methanol group, which can alter its reactivity and binding properties.

Uniqueness

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol is unique due to the presence of both the diazirine ring and the methanol group, which provide a combination of reactivity and functional versatility. This makes it particularly useful in applications requiring precise molecular interactions and stable covalent modifications.

Properties

IUPAC Name

[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)8(13-14-8)7-3-1-2-6(4-7)5-15/h1-4,15H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAZXCJOBNXZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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